molecular formula C12H11F3N2 B13051967 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole

1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole

Cat. No.: B13051967
M. Wt: 240.22 g/mol
InChI Key: VSUWCOIAXBZBKV-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole is a synthetic organic compound characterized by the presence of fluorine atoms in its structure. This compound belongs to the class of imidazoles, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2,2-difluoroethylamine.

    Formation of Imidazole Ring: The key step involves the formation of the imidazole ring through a cyclization reaction. This is achieved by reacting the starting materials with a suitable reagent, such as formaldehyde, under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, and catalysts.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted imidazole compounds with various functional groups.

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Difluoroethyl)-4-(4-chlorophenyl)-2-methyl-1H-imidazole: Similar structure with a chlorine atom instead of a fluorine atom.

    1-(2,2-Difluoroethyl)-4-(4-bromophenyl)-2-methyl-1H-imidazole: Similar structure with a bromine atom instead of a fluorine atom.

    1-(2,2-Difluoroethyl)-4-(4-iodophenyl)-2-methyl-1H-imidazole: Similar structure with an iodine atom instead of a fluorine atom.

Uniqueness

1-(2,2-Difluoroethyl)-4-(4-fluorophenyl)-2-methyl-1H-imidazole is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11F3N2

Molecular Weight

240.22 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-4-(4-fluorophenyl)-2-methylimidazole

InChI

InChI=1S/C12H11F3N2/c1-8-16-11(6-17(8)7-12(14)15)9-2-4-10(13)5-3-9/h2-6,12H,7H2,1H3

InChI Key

VSUWCOIAXBZBKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1CC(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

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